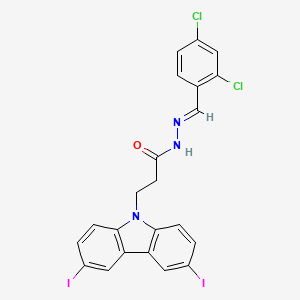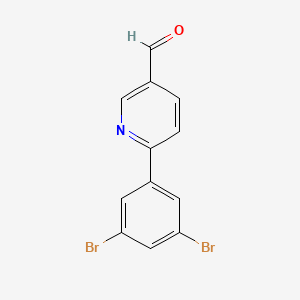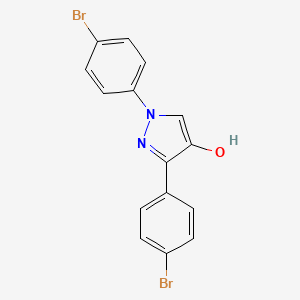![molecular formula C8H11N3O3S B12049573 Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzenecarboximidamide, featuring a hydroxyl group and a methylsulfonyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzencarboximidamid, N-Hydroxy-4-[(Methylsulfonyl)amino]-, beinhaltet typischerweise die Reaktion von Benzencarboximidamid mit Hydroxylamin und einem Methylsulfonierungsmittel. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol, und der Prozess kann eine Erwärmung erfordern, um die Reaktion zu beschleunigen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege wie die in Laborsituationen verwendeten. Die Skalierbarkeit der Synthese hängt von der Optimierung der Reaktionsbedingungen ab, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Benzencarboximidamid, N-Hydroxy-4-[(Methylsulfonyl)amino]-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen, was zu Benzencarboximidamidderivaten führt.
Substitution: Die Methylsulfonylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Nukleophile wie Amine oder Thiole beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxoverbindungen führen, während die Reduktion einfachere Benzencarboximidamidverbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Benzencarboximidamid, N-Hydroxy-4-[(Methylsulfonyl)amino]-, hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinbindungen.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Benzencarboximidamid, N-Hydroxy-4-[(Methylsulfonyl)amino]-, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxyl- und Methylsulfonylgruppen spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die biologische Aktivität der Verbindung. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding benzenecarboximidamide derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler benzenecarboximidamide compounds.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzencarboximidamid: Fehlen der Hydroxyl- und Methylsulfonylgruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
N-Hydroxybenzencarboximidamid: Ähnliche Struktur, aber ohne die Methylsulfonylgruppe.
4-(Methylsulfonyl)benzencarboximidamid:
Einzigartigkeit
Benzencarboximidamid, N-Hydroxy-4-[(Methylsulfonyl)amino]-, ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Methylsulfonylgruppen einzigartig, die ihm unterschiedliche chemische Eigenschaften und Reaktivität verleihen.
Eigenschaften
Molekularformel |
C8H11N3O3S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10) |
InChI-Schlüssel |
URRNXXTWNQJRAB-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C(=N/O)/N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)








![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
